![molecular formula C8H4N2O4S2 B13143902 [2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
[2,2'-Bithiazole]-4,4'-dicarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bithiazole]-4,4’-dicarboxylic acid is an organic compound featuring a bithiazole core with carboxylic acid groups at the 4 and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiazole]-4,4’-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable carboxylating agent, followed by oxidative cyclization to form the bithiazole core. The carboxylic acid groups are then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of [2,2’-Bithiazole]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[2,2’-Bithiazole]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Functionalized bithiazole derivatives
科学的研究の応用
Chemistry
In chemistry, [2,2’-Bithiazole]-4,4’-dicarboxylic acid is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties for gas storage and separation .
Biology
In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, derivatives of [2,2’-Bithiazole]-4,4’-dicarboxylic acid are investigated for their antimicrobial and anticancer properties.
Industry
In industry, this compound is utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions .
作用機序
The mechanism of action of [2,2’-Bithiazole]-4,4’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes or receptors, modulating their activity. The bithiazole core provides a rigid and planar structure, facilitating π-π interactions and hydrogen bonding with target molecules.
類似化合物との比較
Similar Compounds
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
- [2,2’-Bithiazole]-5,5’-dicarboxylic acid
- [2,2’-Bipyrimidine]-4,4’-dicarboxylic acid
Uniqueness
Compared to similar compounds, [2,2’-Bithiazole]-4,4’-dicarboxylic acid exhibits unique properties due to the presence of sulfur atoms in the bithiazole ring. These sulfur atoms enhance the compound’s ability to coordinate with metal ions and participate in redox reactions, making it a versatile ligand in coordination chemistry and catalysis .
特性
分子式 |
C8H4N2O4S2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC名 |
2-(4-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-15-5(9-3)6-10-4(2-16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChIキー |
JTTQHPVTROJLGN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)C2=NC(=CS2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





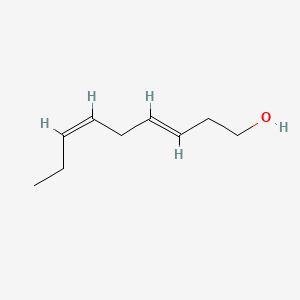

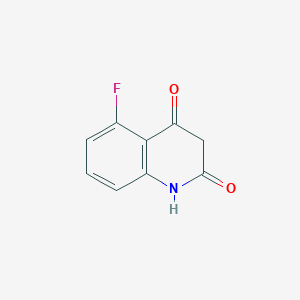
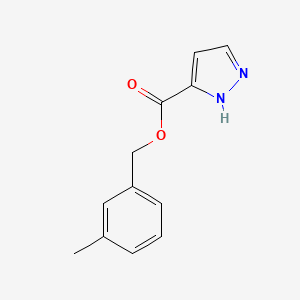
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
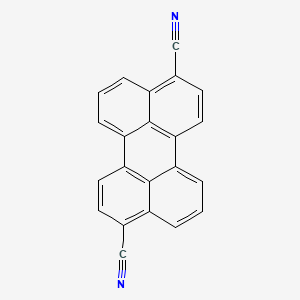
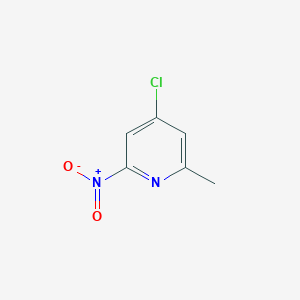
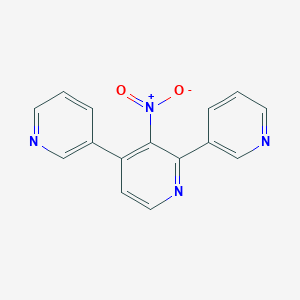

![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
